1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
CAS No.: 927966-09-4
Cat. No.: VC21395095
Molecular Formula: C13H16N2O
Molecular Weight: 216.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927966-09-4 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28g/mol |
IUPAC Name | (6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Standard InChI | InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2 |
Standard InChI Key | IFPFNXVWUVKXJT-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3 |
Canonical SMILES | C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3 |
Introduction
Chemical Structure and Properties
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine features a bicyclic structure comprising a tetrahydroquinoline core with a cyclopropylcarbonyl substituent attached to the nitrogen of the quinoline ring and an amine group at the 6-position. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential applications. The compound's molecular formula is C₁₃H₁₆N₂O with a molecular weight of 216.28 g/mol and is registered under the CAS number 927966-09-4 . The presence of both the amine group and the carbonyl functionality provides sites for various chemical reactions, making this compound a versatile building block for further chemical modifications and transformations in organic synthesis.
Physical and Chemical Characteristics
The physical and chemical properties of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine reflect its complex structure and functional groups. Computational predictions indicate a relatively high boiling point of 511.0±50.0 °C, suggesting significant molecular interactions and thermal stability . The predicted density of 1.271±0.06 g/cm³ and pKa value of 5.28±0.20 further characterize its physicochemical profile . These properties collectively contribute to the compound's behavior in various chemical environments and its potential interactions with biological systems. The compound is known for its stability and solubility in organic solvents, making it suitable for diverse experimental procedures and applications in both synthetic chemistry and materials science investigations.
Table 1: Physicochemical Properties of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Applications in Materials Science
Research indicates that 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has promising applications in materials science, particularly in the development of organic solar cells. The compound has been utilized as a key component in the synthesis of more complex structures with notable photophysical and electrochemical properties. These applications highlight the compound's value beyond its basic chemical characteristics, positioning it as a useful building block in the creation of functional materials with technological applications.
Organic Solar Cells Development
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has been employed in the synthesis of compounds for organic solar cell applications. Specifically, it has been used in a one-step process to synthesize a derivative referred to as BCCPDQ, which exhibits enhanced fluorescence in the solid state compared to its behavior in solution. This property is particularly valuable for optoelectronic applications, as solid-state fluorescence enhancement can lead to improved performance in devices like organic light-emitting diodes and photovoltaic cells. Furthermore, the electrochemical band gap of the synthesized material was found to be in good agreement with its optical band gap, indicating consistent electronic properties that are crucial for predictable performance in electronic devices.
Heterostructure Device Performance
When incorporated into heterostructure devices, materials derived from 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine have demonstrated excellent stability and efficiency. Research indicates that such devices have achieved efficiencies of approximately 2.26%, marking them as promising candidates for further development in sustainable energy technologies. The stability of these heterostructure devices is particularly noteworthy, as durability remains a critical challenge in organic electronics. The combination of enhanced fluorescence, appropriate band gap characteristics, and device stability suggests that derivatives of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine could play an important role in advancing organic electronic technologies, particularly in applications where flexibility, light weight, and solution processability are advantageous.
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine and related compounds provides valuable insights for rational design of derivatives with enhanced properties. By analyzing how structural modifications affect biological activity and materials performance, researchers can develop more effective compounds for specific applications. This approach is particularly valuable given the versatility of the tetrahydroquinoline scaffold and the potential for targeted modifications at multiple positions.
Significance of the Amine Group
The amine group at the 6-position of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine represents a key structural feature that influences both its chemical reactivity and potential biological interactions. This functional group provides a site for hydrogen bonding and can act as a nucleophile in various chemical transformations, enabling further functionalization of the molecule. In biological systems, amine groups often participate in interactions with protein binding pockets through hydrogen bonding and salt bridge formation with acidic residues. The position of the amine group on the aromatic ring of the tetrahydroquinoline scaffold may also influence electronic distribution within the molecule, affecting properties such as fluorescence behavior in derivatives used for materials applications.
Role of the Cyclopropylcarbonyl Moiety
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